3′-Carbamoyl-[1,1′-biphenyl]-3-yl cyclohexylcarbamate, commonly known as URB597, is a synthetic organic compound classified as a carbamate derivative. [] It is primarily recognized in scientific research for its potent and selective inhibitory activity against Fatty Acid Amide Hydrolase (FAAH). [, , ] FAAH is an enzyme responsible for the degradation of anandamide, an endogenous cannabinoid neurotransmitter. [, , ] By inhibiting FAAH, URB597 effectively increases anandamide levels in the brain and other tissues, allowing researchers to investigate the physiological and pharmacological effects of elevated anandamide signaling. [, , , ]
The synthesis of URB597 is typically achieved through a multi-step process involving the reaction of 3′-carbamoyl-[1,1′-biphenyl]-3-carboxylic acid with cyclohexyl isocyanate in the presence of a suitable catalyst and solvent. [] Specific details regarding the synthesis method, including reaction conditions, catalyst selection, and purification techniques, can be found in scientific literature and patent publications.
URB597 primarily participates in reactions associated with its carbamate functionality. [] It acts as an irreversible inhibitor of FAAH, forming a covalent bond with the enzyme's active site. [, , ] This irreversible binding mechanism contributes to its potent and long-lasting inhibitory effects on FAAH activity.
URB597 exerts its biological effects by selectively and irreversibly inhibiting FAAH. [, , ] This inhibition prevents the enzymatic degradation of anandamide, leading to an accumulation of anandamide in tissues and enhanced activation of cannabinoid receptors. [, , ] The resulting increase in anandamide signaling contributes to the observed pharmacological effects of URB597, such as analgesia, anti-inflammatory effects, and neuroprotection. [, , , , , , ]
While URB597 has proven to be a valuable tool in scientific research, it is crucial to acknowledge potential safety concerns associated with its use. [] As an inhibitor of FAAH, URB597 can disrupt the delicate balance of the endocannabinoid system, potentially leading to undesired side effects. It is essential to employ appropriate safety measures and conduct thorough risk assessments when handling and using this compound in research settings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2